molecular formula C12H18O4S B14543772 Diethyl 2,2'-[sulfanediylbis(methylene)]di(prop-2-enoate) CAS No. 61784-50-7

Diethyl 2,2'-[sulfanediylbis(methylene)]di(prop-2-enoate)

Cat. No.: B14543772
CAS No.: 61784-50-7
M. Wt: 258.34 g/mol
InChI Key: RRGWXMFUVJNSEL-UHFFFAOYSA-N
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Description

Diethyl 2,2’-[sulfanediylbis(methylene)]di(prop-2-enoate) is an organic compound characterized by its unique structure, which includes a sulfanediyl group bridging two methylene units, each connected to a prop-2-enoate ester

Properties

CAS No.

61784-50-7

Molecular Formula

C12H18O4S

Molecular Weight

258.34 g/mol

IUPAC Name

ethyl 2-(2-ethoxycarbonylprop-2-enylsulfanylmethyl)prop-2-enoate

InChI

InChI=1S/C12H18O4S/c1-5-15-11(13)9(3)7-17-8-10(4)12(14)16-6-2/h3-8H2,1-2H3

InChI Key

RRGWXMFUVJNSEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CSCC(=C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-[sulfanediylbis(methylene)]di(prop-2-enoate) typically involves the reaction of diethyl malonate with a sulfanediyl bis(methylene) precursor under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation with the sulfanediyl bis(methylene) compound. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-[sulfanediylbis(methylene)]di(prop-2-enoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the ester groups to alcohols or the sulfanediyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups or the methylene units.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce diols.

Scientific Research Applications

Diethyl 2,2’-[sulfanediylbis(methylene)]di(prop-2-enoate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2,2’-[sulfanediylbis(methylene)]di(prop-2-enoate) involves its ability to participate in various chemical reactions due to its reactive ester and sulfanediyl groups. These groups can interact with molecular targets through nucleophilic or electrophilic mechanisms, leading to the formation of new bonds and the modification of existing structures. The pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,2’-[sulfanediylbis(methylene)]di(prop-2-enoate) is unique due to its combination of ester and sulfanediyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial contexts.

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